molecular formula C10H11BrO2 B020217 2-(4-Bromophenyl)-2-methylpropanoic acid CAS No. 32454-35-6

2-(4-Bromophenyl)-2-methylpropanoic acid

Cat. No. B020217
CAS RN: 32454-35-6
M. Wt: 243.1 g/mol
InChI Key: AKVOQXBQLXOEEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Bromophenyl)-2-methylpropanoic acid and related compounds has been explored through various chemical reactions. One method involves the reaction of 3-Aryl-2-bromopropanoic acid esters with o-phenylenediamine, 2-sulfanylaniline, and L-cysteine to give quinoxaline, 1,4-thiazine, and thiomorpholine derivatives, respectively, containing an arylmethyl substituent (Pokhodylo et al., 2021). Another approach involves the first synthesis of phenylpropanoid derivative bromophenols, indicating the versatility of bromophenyl compounds in synthesizing natural products and other chemical derivatives (Bayrak & Menzek, 2020).

Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)-2-methylpropanoic acid derivatives has been confirmed through various analytical techniques. Studies involving crystallization and characterization provide insights into the molecular geometry and electronic structure, which are crucial for understanding the chemical reactivity and properties of these compounds.

Chemical Reactions and Properties

2-(4-Bromophenyl)-2-methylpropanoic acid participates in various chemical reactions, illustrating its reactivity and utility in organic synthesis. For instance, its derivatives undergo one-electron oxidation in aqueous solutions, demonstrating the influence of structural effects and pH on side-chain fragmentation reactivity (Bietti & Capone, 2008). Additionally, the Reformatsky reaction and other synthetic pathways involving bromophenyl compounds highlight their versatility in creating complex organic molecules.

Scientific Research Applications

Specific Scientific Field

This research falls under the field of medicinal chemistry and pharmacology .

Summary of the Application

The compound has been synthesized and studied for its potential antimicrobial and anticancer activities. The aim is to combat drug resistance by pathogens and cancerous cells .

Methods of Application or Experimental Procedures

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were then evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method. They were also tested for anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by the Sulforhodamine B (SRB) assay .

Results or Outcomes

The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .

Growth Inhibitory Substance

Specific Scientific Field

This application falls under the field of plant biology and biochemistry .

Summary of the Application

4-Bromophenylacetic acid, a compound similar to the one you mentioned, has been identified as a growth inhibitory substance .

Methods of Application or Experimental Procedures

The compound is applied to tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins .

Results or Outcomes

The application of 4-Bromophenylacetic acid causes the depolarization effect on the transmembrane potential difference of tobacco protoplasts .

Synthesis of Hydrazone Derivative

Specific Scientific Field

This application is related to organic chemistry .

Summary of the Application

A hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, can be synthesized from a compound similar to "2-(4-Bromophenyl)-2-methylpropanoic acid" .

Methods of Application or Experimental Procedures

An ethyl ester can be made in an analogous way using ethanol instead of methanol. The hydrazone derivative is made by refluxing the methyl ester with hydrazine .

Results or Outcomes

The result is the synthesis of 2-(4-bromophenyl)acetohydrazide .

Mass Spectrometry and Gas Chromatography

Specific Scientific Field

This application falls under the field of analytical chemistry .

Summary of the Application

“2-(4-Bromophenyl)propionic acid” can be used as a standard in mass spectrometry and gas chromatography .

Methods of Application or Experimental Procedures

The compound is introduced into the mass spectrometer or gas chromatograph, and its behavior is compared to that of the sample being analyzed .

Results or Outcomes

The results can help in the identification and quantification of the compound in a sample .

Synthesis of Hydrazone Derivatives

Specific Scientific Field

This application is related to organic chemistry .

Summary of the Application

A hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, can be synthesized from a compound similar to "2-(4-Bromophenyl)-2-methylpropanoic acid" .

Methods of Application or Experimental Procedures

The hydrazone derivative is made by refluxing the methyl ester with hydrazine . Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .

Results or Outcomes

At least 19 of these hydrazones are known .

Cross-Coupling Reactions and Catalysis

Specific Scientific Field

This application falls under the field of organic chemistry .

Summary of the Application

Borinic acids and their chelate derivatives, which are a subclass of organoborane compounds, are used in cross-coupling reactions and catalysis .

Methods of Application or Experimental Procedures

These compounds are used as reagents in various organic reactions, including cross-coupling reactions .

Results or Outcomes

The use of these compounds can lead to the synthesis of a wide range of organic compounds .

Safety And Hazards

The compound causes skin irritation and serious eye irritation . It is advised to wear personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2-(4-bromophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVOQXBQLXOEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448899
Record name 2-(4-bromophenyl)-2-methylpropanoic acid
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Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-methylpropanoic acid

CAS RN

32454-35-6
Record name 2-(4-Bromophenyl)-2-methylpropanoic acid
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Record name 2-(4-Bromophenyl)-2-methylpropanoic acid
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Record name 2-(4-bromophenyl)-2-methylpropanoic acid
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Record name 2-(4-bromophenyl)-2-methylpropanoic acid
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Synthesis routes and methods I

Procedure details

To a solution of the product of Example 22A (3.7 g, 13.6 mmoles) in tetrahydrofuran (110.0 ml) and methanol (37.0 ml) was added 2 N sodium hydroxide (19.0 ml) and the solution was stirred at ambient temperature for about 16 hours. The reaction mixture was concentrated in vacuum down to the water layer, was cooled with an ice bath, and was acidified by addition of 2N hydrochloric acid. The precipitate was filtered off and was dried in vacuum to provide the title compound.
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Synthesis routes and methods II

Procedure details

Methyl 2-(4-bromophenyl)-2-methylpropanoate (3.75 g, 14.6 mmol, prepared according to J. Org. Chem., 59:2620-2622(1994)) in 150 mL of THF was allowed to react with potassium trimethylsilanolate (2.62 g, 20.4 mmol) at ambient temperature, for 60 hours, with continuous stirring. The reaction was then diluted with water and DCM. The pH of the aqueous phase was then adjusted to ca. 4, using 1M HCl. The aqueous layer was then extracted three times with additional DCM. The organic layers were pooled, dried over sodium sulfate, filtered and then concentrated to obtain 3.59 g of 2-(4-bromophenyl)-2-methylpropanoic acid, as a white solid, which gave LC/MS and proton NMR spectra consistent with theory.
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3.75 g
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2.62 g
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Dry dimethylphenylacetic acid, 152 g, 0.926 mole, was added to a flask equipped with a reflux condenser, magnetic stirrer and oil bath. A solution of bromine, 50 mL, 0.97 mole, in dry carbon tetrachloride (172 mL) was then added along with iron metal "filings," 0.23 g. The mixture was gently refluxed for 16 hours and cooled to ca. 35° C. whereupon material began to crystallize out of solution. Enough carbon tetrachloride (ca. 300 mL) was then added to redissolve the crystals and the solution was washed with ca. 500 mL of dilute aqueous H2SO4, followed by 500 mL of water. The washed CCl4 solution was extracted with 10% aqueous NaOH. The combined basic extracts were washed with petroleum ether or pentane to remove CCl4 and then neutralized at 0° C. with aqueous H2SO4 (50%). The precipitated crude acid was collected on a filtering funnel, washed with cold water and vacuum dried at 40° C. The crude yield was 220 g (98%), mp=106°-116° C. Four recrystallizations from methanol-water (50/50 vol) gave a final mp of 122°-124° C.
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Synthesis routes and methods V

Procedure details

A solution of methyl 2-(4-bromophenyl)-2,2-dimethylacetate (3880 μL, 15090 μmol) in EtOH (80 mL) and water (20 mL) was treated with KOH (4233 mg, 75450 μmol). The reaction was heated to 90° C. After 15 hours, the reaction was cooled to 23° C. and concentrated in vacuo. The crude mixture was partitioned between water/diethyl ether (150 mL each). The aqueous layer was separated and extracted with diethyl ether (100 mL). The combined ether layers were then extracted with a 1N NaOH solution (25 mL). The combined aqueous washes were acidified with concentrated HCl to pH=2.0 and extracted with EtOAc (3×100 mL). The combined EtOAc layers were dried over MgSO4, and concentrated in vacuo to afford 3144 mg of 2-(4-bromophenyl)-2-methylpropanoic acid.
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80 mL
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20 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Bromophenyl)-2-methylpropanoic acid
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Citations

For This Compound
3
Citations
X Liang, Q Yang, P Wu, C He, L Yin, F Xu, Z Yin… - Bioorganic …, 2021 - Elsevier
In the 21st century, cancer is the major public health problem worldwide. Based on the important roles of protein tyrosine kinase, the accelerated hunt for potent small-molecule tyrosine …
Number of citations: 21 www.sciencedirect.com
X Jiang, J Zhou, J Ai, Z Song, X Peng, L Xing… - European Journal of …, 2015 - Elsevier
Four series of tetracyclic benzo[b]carbazolone compounds possessing more rotatable bonds and higher molecular flexibility were designed by either inserting a linker within the C8-side …
Number of citations: 11 www.sciencedirect.com
X Cai - 2019 - search.proquest.com
Benzylic quaternary centers are important motifs in organic active pharmaceutical ingredients, agrochemicals, and materials. I have developed three new reaction methods empowered …
Number of citations: 3 search.proquest.com

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